molecular formula C11H12N2O2S B8241713 6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid

6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B8241713
M. Wt: 236.29 g/mol
InChI Key: KOOKNEIMTKIQAM-UHFFFAOYSA-N
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Description

6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a tert-butyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the tert-butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-aminothiophene-3-carboxylic acid with suitable reagents can yield the desired thieno[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as palladium-catalyzed carbonylation reactions to introduce the carboxylic acid group efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the thieno[3,2-d]pyrimidine core .

Scientific Research Applications

6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid include other thieno[3,2-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific tert-butyl and carboxylic acid substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-11(2,3)7-4-6-9(16-7)8(10(14)15)13-5-12-6/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOKNEIMTKIQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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